molecular formula C18H16N2O2 B2891667 (E)-2-cyano-N-(3-ethoxyphenyl)-3-phenylacrylamide CAS No. 324759-35-5

(E)-2-cyano-N-(3-ethoxyphenyl)-3-phenylacrylamide

Cat. No.: B2891667
CAS No.: 324759-35-5
M. Wt: 292.338
InChI Key: ITLBNFDPIHSJOR-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-N-(3-ethoxyphenyl)-3-phenylacrylamide is a chemical compound with a complex structure. It belongs to the class of chalcone derivatives, which are natural products found in various plant species. Chalcones and their derivatives have been investigated for their diverse biological activities, including potential use in anticancer drug discovery .

2.

Synthesis Analysis

5.

Mechanism of Action

The mechanism of action of (E)-2-cyano-N-(3-ethoxyphenyl)-3-phenylacrylamide likely involves interactions with specific cellular targets. Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, can predict its binding affinity to relevant proteins. For instance, it has been explored for its potency against breast cancer through ERα inhibition .

Properties

IUPAC Name

(E)-2-cyano-N-(3-ethoxyphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-2-22-17-10-6-9-16(12-17)20-18(21)15(13-19)11-14-7-4-3-5-8-14/h3-12H,2H2,1H3,(H,20,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLBNFDPIHSJOR-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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